(5-chloroquinolin-8-yl) ethyl carbonate
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Overview
Description
(5-chloroquinolin-8-yl) ethyl carbonate is a chemical compound with the molecular formula C12H10ClNO3. It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 5-chloro-8-quinolyl ethyl ester typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of carbonic acid 5-chloro-8-quinolyl ethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and consistency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(5-chloroquinolin-8-yl) ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
(5-chloroquinolin-8-yl) ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of carbonic acid 5-chloro-8-quinolyl ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of carbonic acid 5-chloro-8-quinolyl ethyl ester, known for its antimicrobial properties.
8-Hydroxyquinoline: A related compound with a wide range of applications in chemistry and biology.
Quinoline: The parent compound of the quinoline family, used in the synthesis of various derivatives.
Uniqueness
(5-chloroquinolin-8-yl) ethyl carbonate stands out due to its unique combination of a quinoline ring, chlorine substitution, and ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) ethyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOAKAXBLLGKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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